

Junipediol B: A Technical Overview of a Phenylpropanoid Diol

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Compound of Interest

Compound Name: Junipediol B

Cat. No.: B599493

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Introduction

Junipediol B, a phenylpropanoid diol, is a natural product identified within *Juniperus chinensis* (Chinese juniper). Its chemical structure, 2-(1,3-benzodioxol-5-yl)propane-1,3-diol, places it in a class of compounds that are precursors to a wide variety of plant secondary metabolites, including lignans, flavonoids, and coumarins. While the biological activities of many phenylpropanoids are well-documented, specific experimental data on **Junipediol B** remains scarce in publicly accessible scientific literature. This technical guide consolidates the available information on the physical and chemical properties of **Junipediol B** and provides a framework for potential future research based on the characteristics of its structural class.

Chemical and Physical Properties

Currently, detailed experimental data for many of the physical and chemical properties of **Junipediol B** have not been published. The following tables summarize the available computed and basic identification data.

Table 1: Chemical Identification of **Junipediol B**

Identifier	Value
IUPAC Name	2-(1,3-benzodioxol-5-yl)propane-1,3-diol
Molecular Formula	C ₁₀ H ₁₂ O ₄
Molecular Weight	196.20 g/mol
CAS Number	144881-19-6
Synonyms	1,3-Propanediol, 2-(1,3-benzodioxol-5-yl)-

Table 2: Computed Physicochemical Properties of **Junipediol B**

Property	Value	Source
XLogP3	0.6	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	196.073559 g/mol	PubChem
Monoisotopic Mass	196.073559 g/mol	PubChem
Topological Polar Surface Area	58.9 Å ²	PubChem
Heavy Atom Count	14	PubChem
Complexity	181	PubChem

Spectroscopic Data

While comprehensive spectral analyses are not readily available, the PubChem database indicates the existence of ¹³C NMR data for **Junipediol B**. Researchers interested in this compound would need to perform standard spectroscopic analyses for full characterization.

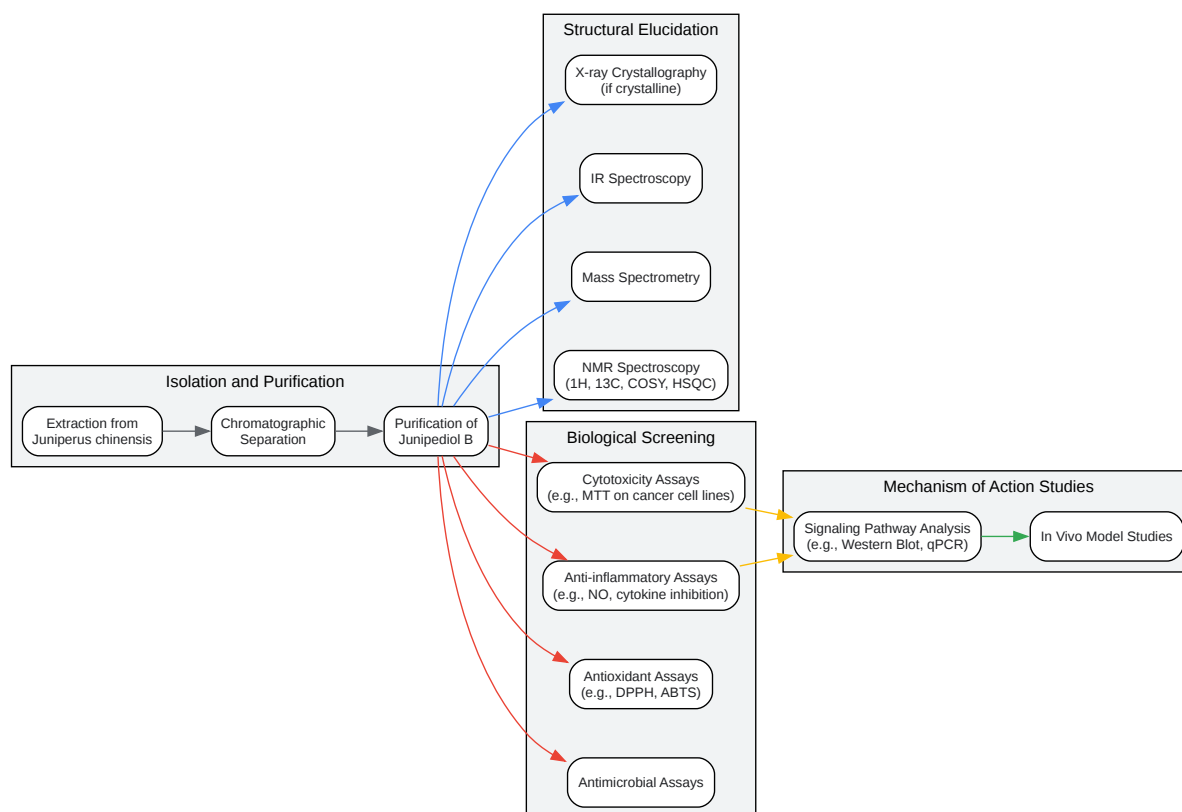
Expected Spectroscopic Features:

- ^1H NMR: Signals corresponding to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, the methine proton, and the diastereotopic methylene protons of the propanediol backbone, as well as signals for the hydroxyl protons.
- ^{13}C NMR: Resonances for the aromatic carbons, the methylene carbon of the dioxole ring, the methine carbon, and the methylene carbons of the propanediol chain.
- IR Spectroscopy: Characteristic absorptions for hydroxyl (O-H) stretching, aromatic C-H stretching, and C-O stretching.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of **Junipediol B**, along with fragmentation patterns characteristic of the benzodioxole and propanediol moieties.

Potential Biological Activities and Future Research Directions

Although no specific biological activities have been reported for **Junipediol B**, its structural features suggest several avenues for investigation. Phenylpropanoids, as a class, exhibit a wide range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. The 1,3-benzodioxole moiety is a key pharmacophore in many biologically active compounds.

Given the lack of specific data on **Junipediol B**, the following workflow is proposed for its systematic investigation.

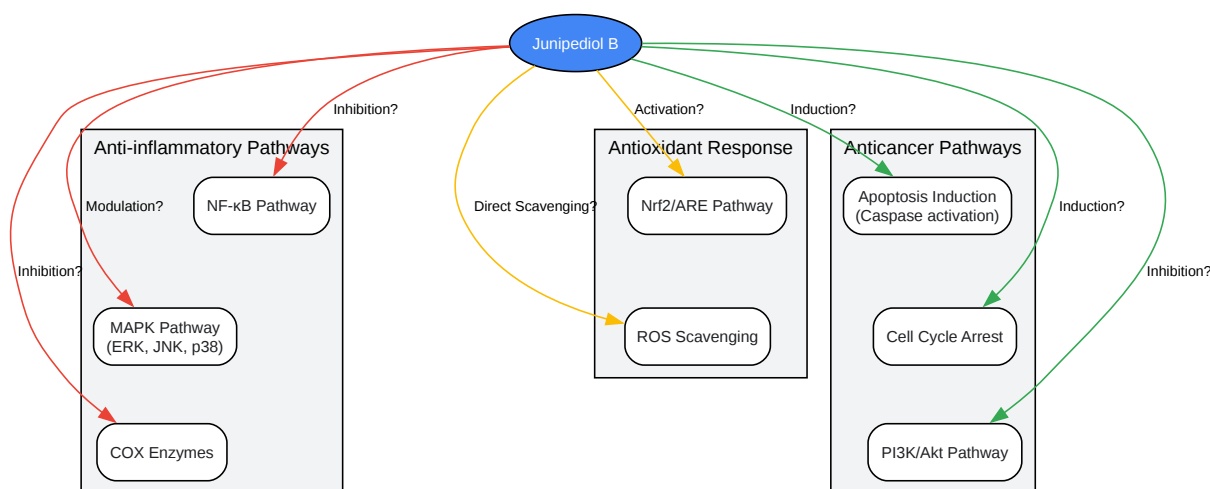


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Caption: Proposed experimental workflow for the investigation of **Junipediol B**.

Potential Signaling Pathways for Investigation

Based on the activities of structurally related phenylpropanoids, several signaling pathways could be relevant to the potential biological effects of **Junipediol B**.



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